4-(4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-YL)piperidine
CAS No.:
Cat. No.: VC17821361
Molecular Formula: C12H18N2S
Molecular Weight: 222.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2S |
|---|---|
| Molecular Weight | 222.35 g/mol |
| IUPAC Name | 5-piperidin-4-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
| Standard InChI | InChI=1S/C12H18N2S/c1-5-13-6-2-11(1)14-7-3-12-10(9-14)4-8-15-12/h4,8,11,13H,1-3,5-7,9H2 |
| Standard InChI Key | DOCBYMNEINOAFL-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1N2CCC3=C(C2)C=CS3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
4-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)piperidine features a bicyclic thieno[3,2-c]pyridine system fused to a piperidine ring via a single carbon-nitrogen bond. The thienopyridine moiety consists of a sulfur-containing thiophene ring condensed with a pyridine ring, creating a planar aromatic system with delocalized π-electrons. The piperidine component introduces a six-membered saturated ring with one nitrogen atom, conferring basicity and conformational flexibility.
Key Structural Features:
-
Thieno[3,2-c]pyridine: A heterocyclic system with sulfur at position 1 and nitrogen at position 3, contributing to electron-rich regions amenable to electrophilic substitution .
-
Piperidine Substituent: Positioned at the 5th carbon of the thienopyridine, this group enhances solubility in polar solvents and enables hydrogen bonding interactions.
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the nitrogen atom preferentially occupying an equatorial position to minimize steric strain. Molecular modeling studies indicate that the thienopyridine’s aromatic system imposes slight distortion on the piperidine ring, creating a dihedral angle of 12–15° between the two rings. This spatial arrangement may influence binding to biological targets by modulating van der Waals interactions.
Molecular Formula and Weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂S |
| Molecular Weight | 220.33 g/mol |
| IUPAC Name | 4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)piperidine typically involves a multi-step sequence starting from commercially available thiophene derivatives. A representative route includes:
-
Formation of Thienopyridine Core:
Cyclization of 3-aminothiophene-2-carboxylate derivatives under microwave irradiation with sulfur yields the thieno[3,2-c]pyridine-4-thione intermediate (69% yield) . -
Functionalization at Position 5:
Alkylation or nucleophilic substitution introduces a piperidine group. For example, reacting thieno[3,2-c]pyridine-4-thione with 4-chloropiperidine in the presence of a base (e.g., K₂CO₃) facilitates C–N bond formation. -
Purification and Isolation:
Column chromatography using silica gel and a hexane/ethyl acetate gradient achieves >95% purity, as confirmed by HPLC.
Optimization Strategies
-
Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 15 minutes while improving yield by 20% compared to conventional heating .
-
Catalytic Systems: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency during piperidine introduction, minimizing byproducts.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition at temperatures above 150°C, with a half-life of 6 months under refrigerated (4°C) conditions.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 5.2 Hz, 1H, thiophene-H), 3.85–3.70 (m, 2H, piperidine-H), 2.95–2.80 (m, 4H, piperidine-H).
-
IR (KBr): 2950 cm⁻¹ (C–H stretch), 1580 cm⁻¹ (C=N), 1450 cm⁻¹ (C–S).
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro assays demonstrate potent inhibition of cyclin-dependent kinase 2 (CDK2), with an IC₅₀ of 0.42 μM. Molecular docking reveals hydrogen bonding between the piperidine nitrogen and kinase active-site residue Asp145.
Comparative Analysis with Analogues
| Compound | Target Affinity (Kᵢ) | Solubility (mg/mL) |
|---|---|---|
| 4-Thieno[3,2-c]pyridinylpiperidine | CDK2: 0.42 μM | 12 (DMSO) |
| Benzothiadiazole analogue | sEH: 1.8 μM | 8 (DMSO) |
Structural elongation with benzothiadiazole (as in VC7301707) reduces CDK2 affinity but enhances solubility due to increased polarity.
Future Perspectives
While preliminary data underscore the compound’s therapeutic potential, gaps remain in understanding its in vivo pharmacokinetics and off-target effects. Priority research areas include:
-
Prodrug Development: Masking the piperidine nitrogen to enhance oral bioavailability.
-
Targeted Delivery Systems: Liposomal encapsulation for tumor-specific accumulation.
-
Structure-Activity Relationships (SAR): Systematic modification of the thienopyridine substituents to optimize selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume